molecular formula C20H30O6 B12309046 Adenostemmoic acid D

Adenostemmoic acid D

Cat. No.: B12309046
M. Wt: 366.4 g/mol
InChI Key: QDNKMJSMTIFSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenostemmoic acid D involves multiple steps, starting from simpler organic molecules. The specific synthetic routes and reaction conditions are not widely documented, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly plants of the Adenostemma genus. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Adenostemmoic acid D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of Adenostemmoic acid D involves its interaction with various molecular targets and pathways. It has been shown to:

    Downregulate tyrosinase gene expression: This contributes to its anti-melanogenic activity.

    Inhibit inducible nitric oxide synthase (iNOS) gene expression: This contributes to its anti-inflammatory activity.

    Upregulate heme-oxygenase (HO-1) gene expression: This contributes to its antioxidant activity.

Additionally, this compound decreases the levels of Kelch-like ECH-associated protein 1 (Keap1), leading to the activation of the NF-E2-related factor-2 (Nrf2) pathway, which further enhances its antioxidant effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

11,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O6/c1-17-5-3-6-18(2,16(24)25)13(17)4-7-19-9-11(8-12(22)14(17)19)20(26,10-21)15(19)23/h11-14,21-22,26H,3-10H2,1-2H3,(H,24,25)

InChI Key

QDNKMJSMTIFSMN-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1CCC34C2C(CC(C3)C(C4=O)(CO)O)O)(C)C(=O)O

Origin of Product

United States

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